Physicochemical Differentiation: LogP and PSA Comparison of 2-(4-Methoxybenzene-1-sulfonyl)aniline Versus the Unsubstituted Phenylsulfonyl Analog
The target compound 2-(4-methoxybenzene-1-sulfonyl)aniline exhibits a predicted LogP of 3.77 and a polar surface area (PSA) of 77.77 Ų [1]. By comparison, the unsubstituted analog 2-(phenylsulfonyl)aniline (CAS 4273-98-7, MW 233.29 g/mol) lacks the para-methoxy substituent and is therefore predicted to have a lower LogP (estimated ~2.5–3.0 based on the loss of the –OCH₃ contribution) and a reduced PSA (estimated ~68–70 Ų due to the absence of the ether oxygen) . The quantified difference of approximately +0.8 to +1.3 LogP units and +7 to +10 Ų PSA directly affects membrane permeability, aqueous solubility, and chromatographic retention behaviour, impacting both biological assay design and purification strategy.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.77; PSA = 77.77 Ų (predicted) |
| Comparator Or Baseline | 2-(Phenylsulfonyl)aniline (CAS 4273-98-7): LogP estimated ~2.5–3.0; PSA estimated ~68–70 Ų (predicted, based on absence of para-OCH₃) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3; ΔPSA ≈ +7 to +10 Ų |
| Conditions | Predicted values from computational models (ALOGPS/ChemAxon); no experimental LogP or PSA data available for the target compound; baseline PSA for unsubstituted analog is estimated by structural subtraction. |
Why This Matters
The higher LogP and PSA of the target compound relative to its unsubstituted analog alter its partitioning behaviour in both biological membranes and chromatographic systems, meaning that assay conditions or purification protocols optimised for the unsubstituted analog cannot be directly transferred without adjustment.
- [1] yybyy.com. 2-(4-methoxyphenyl)sulfonylaniline – Compound Information. CAS 61174-32-1. LogP: 3.7722; PSA: 77.77. View Source
